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Compound of Interest

Compound Name: 2,4-Dichloro-6-nitrophenol

Cat. No.: B1219690

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 2,4-Dichloro-6-nitrophenol (CAS No. 609-89-2). The information presented herein
is compiled from various spectroscopic techniques, including Nuclear Magnetic Resonance
(NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering critical data for the
identification, characterization, and quality control of this compound in research and
development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of 2,4-Dichloro-6-nitrophenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
IH NMR (Proton NMR) Data
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Chemical Shift

Multiplicity
(ppm)

Coupling Constant

Assignment
(J, H2)

Data not explicitly
available in public -

databases

- Aromatic Protons

Data not explicitly
available in public -

databases

Phenolic Hydroxyl
Proton

Note: Specific chemical shifts and coupling constants for 2,4-Dichloro-6-nitrophenol are not

readily available in public spectral databases. Researchers should acquire experimental data

for precise assignments.

13C NMR (Carbon-13 NMR) Data

Chemical Shift (ppm) Assighment
Data not explicitly available in public databases C-OH

Data not explicitly available in public databases C-Cl

Data not explicitly available in public databases C-NO:2

Data not explicitly available in public databases C-H

Data not explicitly available in public databases C-Cl

Data not explicitly available in public databases C-H

Note: Detailed peak assignments for the 13C NMR spectrum of 2,4-Dichloro-6-nitrophenol

require experimental analysis and comparison with predicted spectra.

Infrared (IR) Spectroscopy

The infrared spectrum of 2,4-Dichloro-6-nitrophenol exhibits characteristic absorption bands

corresponding to its functional groups. The data is available through the NIST WebBook and

other spectral databases.[1]
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Wavenumber (cm~?) Functional Group Assignment
~3400-3200 O-H stretch (phenolic)

~1590, ~1470 Aromatic C=C stretch

~1530, ~1340 N-O stretch (nitro group)

~1200 C-O stretch (phenol)

~800-600 C-Cl stretch

Note: The exact positions of the absorption bands can vary slightly depending on the sample
preparation and the physical state of the compound.

Mass Spectrometry (MS)

The mass spectrum of 2,4-Dichloro-6-nitrophenol provides information about its molecular
weight and fragmentation pattern. Data is accessible through the NIST Mass Spectrometry
Data Center and PubChem.[2]

Mass-to-Charge Ratio

Relative Abundance (%) Assignment
(m/z)
[M]*, Molecular ion peak
207/209/211 Variable (isotopic pattern due to two
chlorine atoms)
) ) Fragmentation products (e.qg.,
Various smaller fragments Variable

loss of NO2, ClI, etc.)

Note: The relative abundances of the isotopic peaks for the molecular ion are characteristic of a
molecule containing two chlorine atoms. The fragmentation pattern can be used to confirm the

structure of the molecule.

Experimental Protocols

The following sections describe generalized experimental protocols for the acquisition of
spectroscopic data for a solid organic compound like 2,4-Dichloro-6-nitrophenol.
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NMR Spectroscopy (*H and **C)

Sample Preparation: Approximately 5-20 mg of the solid 2,4-Dichloro-6-nitrophenol is
dissolved in a suitable deuterated solvent (e.g., CDCls, DMSO-ds) in an NMR tube. The
choice of solvent is critical to avoid signal overlap with the analyte.

Instrumentation: The NMR spectra are recorded on a high-resolution NMR spectrometer
(e.g., 300, 400, or 500 MHz).

'H NMR Acquisition: A standard one-pulse sequence is typically used. Key parameters
include the spectral width, acquisition time, relaxation delay, and the number of scans.
Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift
referencing (0 ppm).

13C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain a spectrum with
single lines for each unique carbon atom. A larger number of scans is usually required for 13C
NMR due to the lower natural abundance of the 13C isotope.[3]

Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the
resulting spectrum is phased and baseline corrected. The chemical shifts, multiplicities,
coupling constants (for *H NMR), and peak integrations are then determined.

FT-IR Spectroscopy

Sample Preparation: For a solid sample like 2,4-Dichloro-6-nitrophenol, the KBr pellet
method or the Attenuated Total Reflectance (ATR) technique is commonly employed.[4][5]

o KBr Pellet: A small amount of the sample is finely ground with dry potassium bromide
(KBr) powder and pressed into a thin, transparent pellet.

o ATR: A small amount of the solid sample is placed directly onto the ATR crystal.

Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FT-IR)
spectrometer.

Data Acquisition: A background spectrum of the empty sample compartment (or the clean
ATR crystal) is first recorded. Then, the sample is placed in the beam path, and the sample
spectrum is acquired. The instrument measures the interference pattern of the infrared
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beam, which is then mathematically converted into an absorbance or transmittance
spectrum.

o Data Analysis: The positions of the absorption bands (in cm~1) are identified and correlated
with the characteristic vibrational frequencies of the functional groups present in the
molecule.

Mass Spectrometry (Electron lonization - El)

e Sample Introduction: The solid sample is introduced into the mass spectrometer, typically via
a direct insertion probe, and vaporized under high vacuum.[6]

« lonization: In the ion source, the vaporized molecules are bombarded with a high-energy
electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a
positively charged molecular ion ([M]*), and also induces fragmentation.[6]

e Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into a
mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based
on their mass-to-charge ratio (m/z).

o Detection: The separated ions are detected, and their abundance is recorded.

o Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.
The molecular ion peak confirms the molecular weight of the compound, and the
fragmentation pattern provides structural information.[7]

Visualizations
Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic
analysis of a chemical compound such as 2,4-Dichloro-6-nitrophenol.
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Caption: Spectroscopic analysis workflow for 2,4-Dichloro-6-nitrophenol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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4-dichloro-6-nitrophenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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